N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide
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Overview
Description
N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidin-3-yl group: This step may involve nucleophilic substitution reactions.
Attachment of the cyclobutyl and methyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate
- N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxylic acid
Uniqueness
N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-cyclobutyl-4-methyl-2-piperidin-3-yl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C14H21N3O2/c1-9-12(13(18)17-11-5-2-6-11)19-14(16-9)10-4-3-7-15-8-10/h10-11,15H,2-8H2,1H3,(H,17,18) |
InChI Key |
ISTAJQCTPUXABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCCNC2)C(=O)NC3CCC3 |
Origin of Product |
United States |
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